4-Chloro-5-methoxy-2-(2-thienyl)quinazoline
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Overview
Description
4-Chloro-5-methoxy-2-(2-thienyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks for various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methoxy-2-(2-thienyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then chlorinated using thionyl chloride to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-2-(2-thienyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methoxy-2-(2-thienyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-2-(2-thienyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methoxy-2-phenylquinazoline
- 4-Chloro-5-methoxy-2-(2-furyl)quinazoline
- 4-Chloro-5-methoxy-2-(2-pyridyl)quinazoline
Uniqueness
4-Chloro-5-methoxy-2-(2-thienyl)quinazoline is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .
Properties
CAS No. |
219773-54-3 |
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Molecular Formula |
C13H9ClN2OS |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-thiophen-2-ylquinazoline |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-5-2-4-8-11(9)12(14)16-13(15-8)10-6-3-7-18-10/h2-7H,1H3 |
InChI Key |
OZHCILQBTWUTGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)C3=CC=CS3)Cl |
Origin of Product |
United States |
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